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molecular formula C8H13ClN4 B8577560 2-Amino-4-tert-butylamino-6-chloropyrimidine

2-Amino-4-tert-butylamino-6-chloropyrimidine

Cat. No. B8577560
M. Wt: 200.67 g/mol
InChI Key: ZPXNHWOXPKEPBK-UHFFFAOYSA-N
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Patent
US07943628B2

Procedure details

A solution of 2-amino-4,6-dichloropyrimidine (400 mg, 2.44 mmol) and t-butylamine (2.6 ml, 25.0 mmol) in NMP (1 ml) was heated in a microwave at 150° C. for 60 minutes. The reaction mixture was partitioned between water (10 ml) and ethyl acetate (10 ml), the organic phase separated, dried and reduced in vacuo. Purification by flash column chromatography on silica gel eluting with ethyl acetate:pentane (30:70 changing to 80:20 by volume) to yield the title compound as a colourless solid (494 mg, 100%).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[C:10]([NH2:14])([CH3:13])([CH3:12])[CH3:11]>CN1C(=O)CCC1>[C:10]([NH:14][C:6]1[CH:5]=[C:4]([Cl:9])[N:3]=[C:2]([NH2:1])[N:7]=1)([CH3:13])([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between water (10 ml) and ethyl acetate (10 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel eluting with ethyl acetate:pentane (30:70 changing to 80:20 by volume)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=NC(=NC(=C1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 494 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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